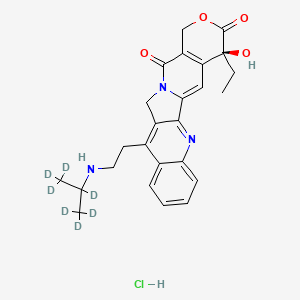

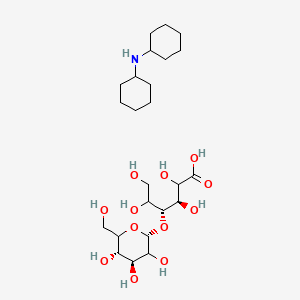

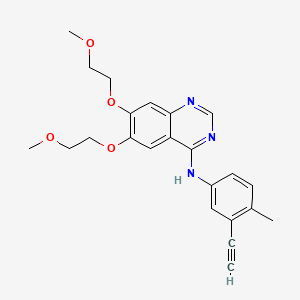

4-メチルエルロチニブ塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

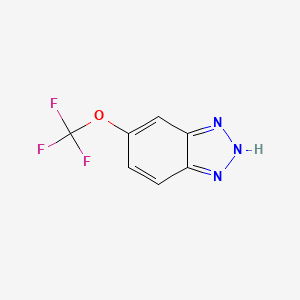

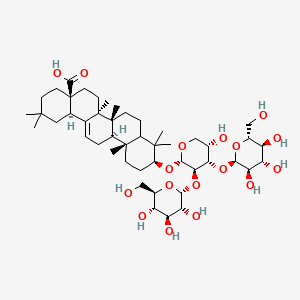

4-メチル エルロチニブは、上皮成長因子受容体(EGFR)チロシンキナーゼの強力かつ選択的な阻害剤です。この化合物は、エルロチニブのアナログであり、フェニル基の4位にメチル基が追加されています。 これは、主に癌細胞の増殖とEGFRシグナル伝達経路に対するその効果を研究するための科学研究で使用されます .

科学的研究の応用

4-Methyl Erlotinib has a wide range of scientific research applications:

Chemistry: It is used to study the structure-activity relationships of EGFR inhibitors and to develop new analogs with improved properties.

Biology: Researchers use it to investigate the role of EGFR signaling in cell proliferation, apoptosis, and other cellular processes.

Medicine: It serves as a model compound for developing new cancer therapies targeting EGFR.

Industry: The compound is used in the development of diagnostic tools and assays for detecting EGFR activity and related pathways

作用機序

4-メチル エルロチニブは、EGFRチロシンキナーゼドメインのATP結合部位に結合することによってその効果を発揮します。この結合は受容体のキナーゼ活性を阻害し、下流のシグナル伝達タンパク質のリン酸化を阻止します。 その結果、この化合物は、EGFR媒介シグナル伝達経路を効果的に遮断し、EGFR依存性癌細胞における細胞増殖の減少とアポトーシスの増加につながります .

生化学分析

Biochemical Properties

4-Methyl Erlotinib Hydrochloride functions as a potent inhibitor of the EGFR tyrosine kinase. It binds reversibly to the ATP-binding site of the EGFR, thereby inhibiting its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The compound interacts with various biomolecules, including proteins and enzymes involved in the EGFR signaling pathway, such as the JAK2V617F mutant form of tyrosine kinase .

Cellular Effects

4-Methyl Erlotinib Hydrochloride exerts significant effects on various cell types, particularly cancer cells. It inhibits cell proliferation by blocking the EGFR signaling pathway, which is crucial for cell growth and division . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, 4-Methyl Erlotinib Hydrochloride binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its phosphorylation and activation . This inhibition prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival . The compound also inhibits the JAK2V617F mutant form of tyrosine kinase, further disrupting cancer cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl Erlotinib Hydrochloride have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods Studies have shown that the compound can induce sustained inhibition of EGFR signaling, leading to prolonged anti-tumor effects .

Dosage Effects in Animal Models

The effects of 4-Methyl Erlotinib Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed

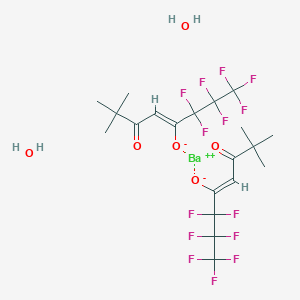

Metabolic Pathways

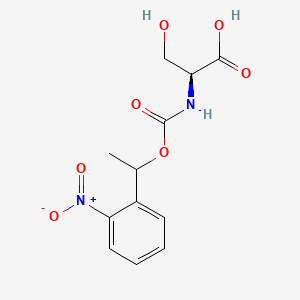

4-Methyl Erlotinib Hydrochloride is metabolized primarily in the liver through the cytochrome P450 enzyme system . The major metabolic pathways include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the feces and urine .

Transport and Distribution

The transport and distribution of 4-Methyl Erlotinib Hydrochloride within cells and tissues are mediated by ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . These transporters play a crucial role in the compound’s bioavailability and distribution, affecting its therapeutic efficacy and potential drug-drug interactions .

Subcellular Localization

4-Methyl Erlotinib Hydrochloride is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the EGFR tyrosine kinase . The compound’s localization is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

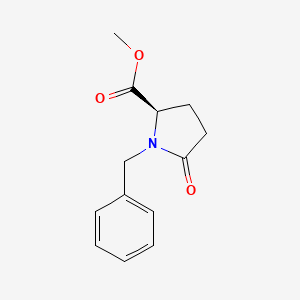

準備方法

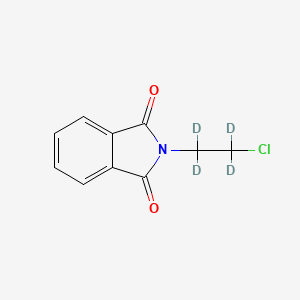

合成経路と反応条件

4-メチル エルロチニブの合成は、キナゾリンコアの調製から始まるいくつかのステップを伴います。主なステップには以下が含まれます。

キナゾリンコアの形成: これは、通常、適切なアニリン誘導体をホルムアミドまたは類似の試薬で環化させることによって達成されます。

メチル基の導入: メチル基は、フリーデル・クラフツアルキル化または類似の方法によってフェニル環の4位に導入されます。

キナゾリンコアの官能基化:

工業生産方法

4-メチル エルロチニブの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、反応条件の最適化が含まれ、高圧反応器と連続フローシステムの使用など、収率と純度を最大化し、製品品質を常に維持します .

化学反応の分析

反応の種類

4-メチル エルロチニブは、いくつかの種類の化学反応を受けます。これには以下が含まれます。

酸化: これは、さまざまな酸化代謝物の形成につながる可能性があります。

還元: 還元反応は、キナゾリンコアまたは他の官能基を変更する可能性があります。

置換: 求核置換反応または求電子置換反応は、新しい官能基を導入したり、既存の官能基を変更したりできます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬は、酸性または塩基性環境などのさまざまな条件下で使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体につながる可能性があり、一方、置換反応はさまざまな官能基化されたアナログをもたらす可能性があります .

科学研究への応用

4-メチル エルロチニブは、幅広い科学研究への応用を持っています。

化学: これは、EGFR阻害剤の構造活性相関を研究し、改善された特性を持つ新しいアナログを開発するために使用されます。

生物学: 研究者は、細胞増殖、アポトーシス、およびその他の細胞プロセスにおけるEGFRシグナル伝達の役割を調査するために使用しています。

医学: これは、EGFRを標的とした新しい癌療法の開発のためのモデル化合物として機能します。

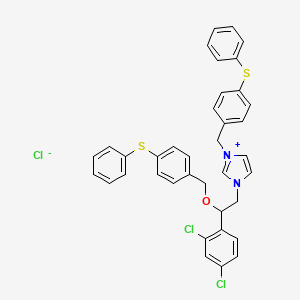

類似化合物との比較

類似化合物

エルロチニブ: 親化合物であり、フェニル環の4位にメチル基がありません。

ゲフィチニブ: 化学構造は異なりますが、作用機序は同様のEGFR阻害剤です。

アフチニブ: ErbBファミリーの複数のメンバーに対してより幅広い活性を示す不可逆的EGFR阻害剤です。

4-メチル エルロチニブの独自性

4-メチル エルロチニブは、エルロチニブと比較して、その選択性と効力が強化されているため、ユニークです。メチル基の追加により、EGFRチロシンキナーゼドメインへの結合親和性が向上し、EGFRシグナル伝達のより効果的な阻害につながります。 これは、EGFR関連経路を研究し、新しい癌療法を開発するための貴重なツールになります .

ご質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。

特性

IUPAC Name |

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVNSXCNXIPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)